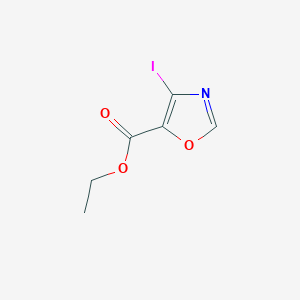
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-Fluorophenyl-5,5-dimethyl-1,3,2-dioxaborinane, is a type of boron-containing compound that has been studied extensively in recent years. It has a variety of uses in scientific research and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Hydrolytic Stability and Molecular Structure
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a derivative in the family of 1,3,2-dioxaborinanes, has been studied for its structural properties. One significant finding is the unusual degree of hydrolytic stability observed in similar compounds, as demonstrated in a study where 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane was examined. X-ray crystal structure determination of this compound revealed a nearly planar 1,3,2-dioxaborinane ring, indicating specific structural stability and bond length properties that could be relevant to similar compounds like this compound (Emsley et al., 1989).
Conformational Analysis
Another research aspect focuses on the conformational properties of similar heterocycles. For instance, the stereochemistry of various 1,3,2-dioxaborinanes was studied, revealing insights into their conformational homogeneity and heterogeneity based on the substitution pattern. This type of research aids in understanding the stereochemical behavior of these molecules, which is crucial for potential applications in material science and pharmaceuticals (Kuznetsov et al., 1978).
Chemical Ionization and Fragmentation Studies
Chemical ionization-induced fragmentation studies of related compounds have been conducted to understand their behavior under certain conditions. Such studies are essential in mass spectrometry and can provide insights into the stability and reactive nature of this compound under similar conditions (Hancock & Weigel, 1979).
Synthesis and Structural Analysis
Research has also been focused on the synthesis of chiral synthons and derivatives of similar compounds, which are crucial for developing novel pharmaceuticals and materials. Studies on the synthesis and molecular structure of such compounds provide a foundation for understanding and manipulating the this compound for specific applications (Weener et al., 1998).
Potential Applications in Liquid Crystal Technology
Finally, derivatives of 1,3,2-dioxaborinane, like this compound, have been explored for their potential application in liquid crystal technology. Their properties, such as dielectric anisotropy and transition temperatures, are significant for the development of electrooptic display devices (Bezborodov & Lapanik, 1991).
properties
IUPAC Name |
2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSSPCPSWVJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452150 | |
| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225916-39-2 | |
| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)


![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)




